D-天冬氨酸

描述

D-Aspartic acid is an amino acid synthesized in the body and obtained through protein-containing foods or a dietary supplement . It plays a role in reproductive function and fertility . D-Aspartic acid and L-aspartic acid are the two naturally occurring forms of the amino acid aspartic acid . While L-aspartic acid is used as a protein building block, D-aspartic acid is not .

Synthesis Analysis

In the pituitary and in testes, D-Asp is synthesized by a D-aspartate racemase which converts L-Asp into D-Asp . The pituitary and testes possess a high capacity to trap circulating D-Asp from hexogen or endogen sources .Molecular Structure Analysis

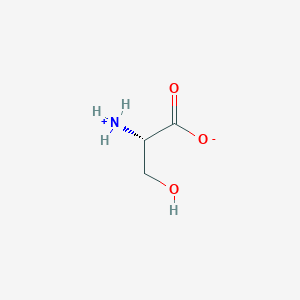

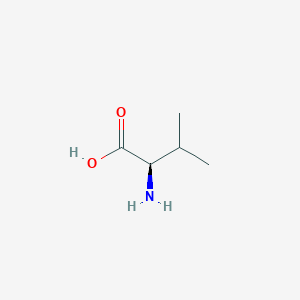

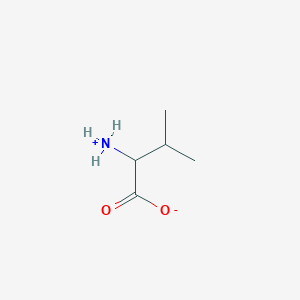

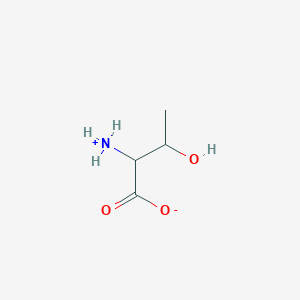

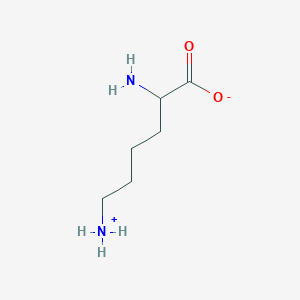

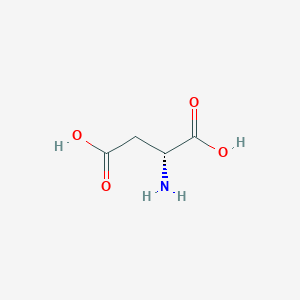

The molecular formula of D-Aspartic acid is C4H7NO4 and its molecular weight is 133.1027 . The IUPAC Standard InChI is InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 .Chemical Reactions Analysis

Aspartic acid is involved in the regulation of key metabolic pathways that are important for the maintenance and growth of organisms . It is converted to L-Asparagine by binding with ammonia . It forms Carbamyl-L-Aspartic acid which plays a role in purine as well as pyrimidine biosynthesis .Physical And Chemical Properties Analysis

D-Aspartic acid is a solid at 20 degrees Celsius . Its density is 1.5±0.1 g/cm3 .科学研究应用

学习和记忆:D-Asp 已被证明与学习和记忆过程有关。对大鼠口服 d-天冬酸钠后,在莫里斯水迷宫系统中显示出认知能力的提高。这种提高与海马体中 D-Asp 水平的升高有关,表明其在认知功能中的作用 (Topo 等人,2010 年)。

内分泌系统和睾酮生成:D-Asp 在人和大鼠中促黄体激素 (LH) 和睾酮的释放和合成中发挥作用。研究表明,D-Asp 诱导 LH 和睾酮释放增强,其参与这些激素的合成由垂体和睾丸中的 cGMP 和 cAMP 分别作为第二信使介导 (Topo 等人,2009 年)。

作为神经递质的作用:D-Asp 被认为是无脊椎动物和脊椎动物中一种新的内源性神经递质。它在轴突末端的突触小泡中高度浓缩,其释放依赖于 Ca2+。这表明其在神经传递中具有重要作用 (D'Aniello 等人,2011 年)。

类固醇生成:D-Asp 参与大鼠睾丸中睾酮的合成,表明其在类固醇生成中的作用。它积累在垂体和睾丸中,导致促黄体激素、睾酮和孕酮等激素水平升高 (D'Aniello 等人,1996 年)。

法医应用:天冬氨酸(包括 D-Asp)的消旋化率已被研究其在血迹年龄估计中的潜力,这是法医调查中的一个重要方面 (Arany 和 Ohtani,2011 年)。

生殖活动调节:在动物研究中,施用 DL-天冬氨酸改善了精子质量,表明其在生殖活动调节机制中起主要作用 (Macchia 等人,2010 年)。

神经可塑性和脑活动:D-Asp 调节哺乳动物的神经元树突形态、突触可塑性、灰质体积和脑活动。它与 NMDA 受体相互作用,影响 NMDAR 介导的突触电流和脑血容量 (Errico 等人,2014 年)。

作用机制

Target of Action

D-Aspartic acid primarily targets the central nervous system and the endocrine system . It binds to N-methyl-D-aspartate receptors (NMDARs) in the brain, which play a crucial role in controlling neuroplasticity and brain activity . It also helps regulate hormones like prolactin, oxytocin, melatonin, and testosterone .

Mode of Action

D-Aspartic acid works in the central brain region to cause a release of hormones, such as luteinizing hormone, follicle-stimulating hormone, and growth hormone . It may also build up in the testicles, where it alleviates a rate-limiting step of testosterone synthesis, leading to a minor testosterone increase .

Biochemical Pathways

D-Aspartic acid appears to act on the hypothalamus and stimulate the secretion of both gonadotropin-releasing hormone and growth hormone-releasing hormone, therefore acting downstream to ultimately produce testosterone, growth hormone, and insulin-like growth factor 1 . It may also stimulate the production of thyroid hormones, specifically thyroxine and triiodothyronine .

Pharmacokinetics

It is known that d-aspartic acid is synthesized in the body and obtained through protein-containing foods or as a dietary supplement . It is also known that levels in the brain are highest before birth, while levels in the endocrine glands increase after birth .

Result of Action

The primary result of D-Aspartic acid’s action is the regulation of hormone levels. For example, it has been shown to increase testosterone levels in some populations, though the evidence is inconsistent . In males without athletic training, supplementing with D-Aspartic acid can increase testosterone levels .

Action Environment

The action of D-Aspartic acid can be influenced by various environmental factors. For instance, the levels of D-Aspartic acid in the body can be affected by diet, as it is found in various foods such as vegetables, mushrooms, fruits, fish, nuts, and herbs . Additionally, the efficacy of D-Aspartic acid as a supplement can be influenced by factors such as the individual’s health status, age, and lifestyle .

未来方向

属性

IUPAC Name |

(2R)-2-aminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27881-01-2 | |

| Record name | Poly(D-aspartic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27881-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2045650 | |

| Record name | D-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

D-Aspartic acid | |

CAS RN |

1783-96-6 | |

| Record name | D-Aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid D-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Aspartic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SR0Q8YD1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。